molecular formula C19H17N7O3 B2766574 3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide CAS No. 2034601-02-8

3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Cat. No.: B2766574
CAS No.: 2034601-02-8
M. Wt: 391.391
InChI Key: QLNLKSJESICBNP-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex organic compound with diverse applications in scientific research and industry Its structure is characterized by multiple rings, including a pyridine, an oxadiazole, and a triazole ring, connected to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide typically involves multi-step reactions starting from commercially available precursors. Key steps may include:

  • Nucleophilic substitution reactions to introduce the pyridine and oxadiazole rings.

  • Formation of the triazole ring through cycloaddition reactions.

  • Coupling reactions to attach the benzamide moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to maximize yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis may be adapted to batch or continuous processes, incorporating scalable methods like flow chemistry. These methods ensure high efficiency, cost-effectiveness, and consistency in the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide can undergo various types of reactions, including:

  • Oxidation

  • Reduction

  • Substitution reactions

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as lithium aluminium hydride.

  • Substitution reactions often utilize halogenated solvents and catalysts like palladium.

Major Products Formed: Depending on the reaction conditions, major products can include derivatives with modified functional groups, such as hydroxyl or amino groups.

Scientific Research Applications

Chemistry: The compound is utilized as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies. Biology: It serves as a probe in biochemical assays, helping to elucidate enzyme activities and interactions with biological macromolecules. Medicine: Its structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators for specific biological targets. Industry: The compound finds applications in the formulation of advanced materials, including polymers and nanomaterials with tailored properties.

Mechanism of Action

The compound's effects are mediated through its interaction with molecular targets, such as enzymes or receptors, often involving binding to specific active sites. This binding can modulate the activity of the target, leading to downstream biological effects. Pathways involved may include signal transduction cascades or metabolic pathways, which are crucial for its biological activities.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide stands out due to its unique combination of rings and functional groups, which confer distinct properties and reactivity. Similar compounds include:

  • 3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzene.

  • 4-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide.

These compounds share structural similarities but differ in their specific substitution patterns, influencing their chemical and biological behavior.

For more detailed and specific information, additional scientific literature and databases would be the go-to resources. This is just a snapshot to get the ball rolling!

Properties

IUPAC Name

3-methoxy-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O3/c1-28-15-6-2-4-13(10-15)18(27)21-8-9-26-12-16(23-25-26)19-22-17(24-29-19)14-5-3-7-20-11-14/h2-7,10-12H,8-9H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNLKSJESICBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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